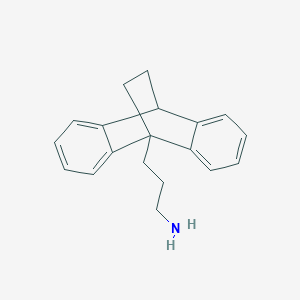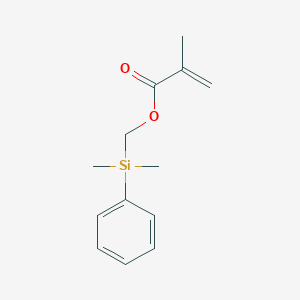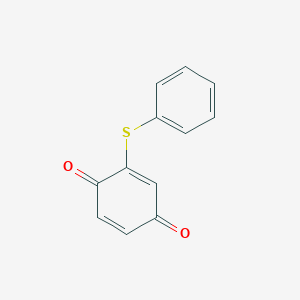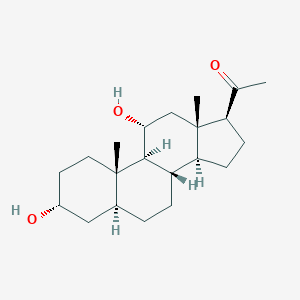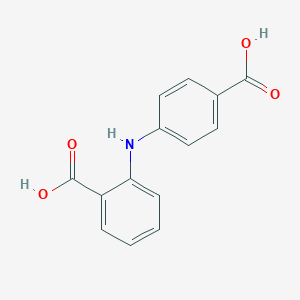![molecular formula C9H8F3NO B108308 Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime CAS No. 99705-50-7](/img/structure/B108308.png)
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime
Overview
Description
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime, also known as this compound, is a useful research compound. Its molecular formula is C9H8F3NO and its molecular weight is 203.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132978. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Supramolecular Frameworks : The synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime demonstrated the formation of 2-D and 3-D supramolecular frameworks through hydrogen bonds and π···π stacking interactions. The study highlighted the compound's structural features through DFT calculations, TD-DFT calculations for electronic transitions, and Hirshfeld surface analysis for identifying reactive sites (Cai et al., 2020).
Complexation with Metal Ions : A potentiometric study involving oxime derivatives, including 1-phenyl-2-(quinodin-2-yl)ethanoneoxime, revealed their ability to form complexes with transition and heavy metal ions. This study provides insights into the impact of oxime structures on stability constants, essential for understanding their potential applications in catalysis and materials science (Shokrollahi & Haghighi, 2012).
Crystal Structure of Derivatives : The crystal structure analysis of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, a derivative, showed specific conformational characteristics and E conformation of the C=N double bond, indicating the importance of structural features in designing molecules with desired properties (Rao et al., 2014).
Potential Applications
Nitric Oxide Releasing Properties : Research on novel 4-substituted-7-trifluoromethylquinoline derivatives, including an oxime of the formula 1-[4-(7-trifluoromethylquinolin-4-ylamino)phenyl]ethanone oxime, highlighted their potential as analgesic and anti-inflammatory agents. This study underscores the compound's ability to release nitric oxide, contributing to its safety profile (Abadi et al., 2005).
Catalysis and Ligand Efficiency : O-Aryloxime ether analogues, including 1-phenyl-ethanone O-(4-chloro-phenyl)-oxime, were identified as efficient ligands for palladium-catalyzed Suzuki–Miyaura coupling in water. These findings highlight the role of oxime derivatives in promoting eco-friendly and efficient catalytic reactions (Mondal & Bora, 2014).
Photoremovable Protecting Groups : The use of 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a photoremovable protecting group for carboxylic acids showcases the versatility of ethanone oxime derivatives in synthetic chemistry. This application is pivotal for the temporal control of reactive sites in complex chemical syntheses (Atemnkeng et al., 2003).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime involves the conversion of 1-(3-trifluoromethylphenyl)ethanone to its oxime derivative through a reaction with hydroxylamine.", "Starting Materials": [ "1-(3-trifluoromethylphenyl)ethanone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve 1-(3-trifluoromethylphenyl)ethanone in methanol.", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution and stir for several hours at room temperature.", "Acidify the reaction mixture with hydrochloric acid.", "Extract the product with ethyl acetate.", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Concentrate the solution to obtain the desired product, Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime." ] } | |
CAS No. |
99705-50-7 |
Molecular Formula |
C9H8F3NO |
Molecular Weight |
203.16 g/mol |
IUPAC Name |
(NZ)-N-[1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3/b13-6- |
InChI Key |
QQGVWMIRCZEUBB-MLPAPPSSSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=CC=C1)C(F)(F)F |
SMILES |
CC(=NO)C1=CC(=CC=C1)C(F)(F)F |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)C(F)(F)F |
| 99705-50-7 | |
Synonyms |
m-(Trifluoromethyl)acetophenone Oxime; 1-[3-(Trifluoromethyl)phenyl]ethanone Oxime; |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details
















Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




